molecular formula C22H22O B7708858 6-Pyren-1-ylhexan-1-ol CAS No. 123789-89-9

6-Pyren-1-ylhexan-1-ol

Cat. No.: B7708858
CAS No.: 123789-89-9
M. Wt: 302.4 g/mol
InChI Key: MUICSLIGBUPKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Pyren-1-ylhexan-1-ol: is an organic compound that features a pyrene moiety attached to a hexanol chain. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. The addition of a hexanol chain to the pyrene structure enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyren-1-ylhexan-1-ol typically involves the functionalization of pyrene. One common method is the bromination of pyrene to form bromopyrene, followed by a Grignard reaction with hexanol. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like magnesium .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent Grignard reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Pyren-1-ylhexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Pyren-1-ylhexan-1-ol is primarily related to its ability to interact with biological membranes and proteins. The pyrene moiety can intercalate into lipid bilayers, altering membrane fluidity and permeability. Additionally, the compound can bind to specific proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

6-pyren-1-ylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O/c23-15-4-2-1-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)22(19)21(17)18/h5,7-14,23H,1-4,6,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUICSLIGBUPKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.